molecular formula C3H3NS3 B1623052 2,4-Thiazolidinedithione CAS No. 4303-27-9

2,4-Thiazolidinedithione

Cat. No.: B1623052
CAS No.: 4303-27-9
M. Wt: 149.3 g/mol
InChI Key: VIYJCVXSZKYVBL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

2,4-Thiazolidinedithione is systematically named 1,3-thiazolidine-2,4-dithione according to International Union of Pure and Applied Chemistry (IUPAC) rules. This nomenclature reflects its heterocyclic structure:

  • A five-membered thiazolidine ring (containing sulfur at position 1 and nitrogen at position 3).
  • Two thiocarbonyl (C=S ) groups at positions 2 and 4.

The structural formula is represented as:
$$
\begin{array}{ccc}
& \text{S} & \
\text{|} & & \text{|} \
\text{C=S} & \text{-N} & \text{-C=S} \
& \text{|} & \
& \text{CH}_2 & \
\end{array}
$$
The SMILES notation is C1C(=S)NC(=S)S1 , and the InChIKey is VIYJCVXSZKYVBL-UHFFFAOYSA-N .

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 4303-27-9 PubChem, EvitaChem
PubChem CID 4739428 PubChem
Molecular Formula C₃H₃NS₃ PubChem
DSSTox Substance ID DTXSID70406277 PubChem
Beilstein Registry Number 0110700 PubChem
ChEBI ID Not assigned

Common synonyms include thiazolidine-2,4-dithione, 2,4-dithioxothiazolidine, and 1,3-thiazolidine-2,4-dithione.

Molecular Taxonomy Within Heterocyclic Compound Class

This compound belongs to the thiazolidine family, a subclass of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Its taxonomy is defined by:

  • Core Structure :

    • A saturated thiazolidine ring with two thiocarbonyl substituents.
    • Distinguished from thiazolidinediones (which have carbonyl groups) by sulfur substitution at positions 2 and 4.
  • Functionalization :

    • Classified as a dithione due to the presence of two thioketone groups.
    • Shares structural homology with rhodanine (2-thioxo-4-thiazolidinone) but lacks oxygen atoms.
  • Hierarchical Classification :

    • Class : Heterocyclic compounds
    • Subclass : Thiazolidines
    • Superfamily : Organosulfur compounds

A comparative analysis with related heterocycles is provided below:

Compound Structure Substituents
Thiazolidine C₃H₇NS No carbonyl/thione groups
Thiazolidinedione C₃H₃NO₂S Two carbonyl groups
This compound C₃H₃NS₃ Two thiocarbonyl groups

Properties

IUPAC Name

1,3-thiazolidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYJCVXSZKYVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406277
Record name 2,4-Thiazolidinedithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4303-27-9
Record name 2,4-Thiazolidinedithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedithione can be synthesized through the reaction of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid and water . This method involves the condensation of thiourea with chloroacetic acid, leading to the formation of the thiazolidine ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents, which act as both solvents and catalysts. This green synthesis approach is environmentally friendly and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Thiazolidinedithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents
TZD derivatives are primarily recognized for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This mechanism enhances insulin sensitivity and has led to the development of several antidiabetic drugs, including glitazones (e.g., Rosiglitazone and Pioglitazone) .

Case Study: TZD as an Antidiabetic Agent
A study demonstrated that specific TZD derivatives improved glucose metabolism in diabetic animal models by enhancing insulin sensitivity and reducing blood glucose levels . The compound's ability to activate PPARγ also promotes adiponectin secretion while decreasing resistin and TNF-α production, contributing to its antidiabetic effects.

Anti-inflammatory Properties
TZDs have shown promise as anti-inflammatory agents. They inhibit various inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent research has highlighted the neuroprotective capabilities of TZD derivatives against neurodegenerative diseases such as Alzheimer's disease (AD). A derivative known as TZ4C was shown to reduce memory impairment in Wistar rats through mechanisms involving the inhibition of phosphorylated tau (p-Tau) and modulation of acetylcholinesterase activity .

Case Study: Neuroprotection in Alzheimer's Disease
In a controlled study, TZ4C administration led to improved memory function in scopolamine-induced memory impairment models. The compound reduced p-Tau levels and enhanced learning abilities in treated rats, suggesting its potential as a therapeutic agent for AD .

Antimicrobial Activity

The antimicrobial properties of TZD derivatives have been extensively studied. These compounds exhibit activity against various bacterial strains, making them suitable candidates for antibiotic development.

Data Table: Antimicrobial Activity of TZD Derivatives

Compound NameBacterial Strains TestedActivity LevelReference
TZD-1E. coli, S. aureusModerate
TZD-2P. aeruginosaHigh
TZD-3B. subtilisExcellent

Antioxidant Properties

TZDs also exhibit antioxidant activity, which is beneficial for protecting cells from oxidative stress. This property is crucial in developing therapies for diseases linked to oxidative damage, such as cancer and cardiovascular diseases .

Industrial Applications

Beyond medicinal uses, 2,4-Thiazolidinedithione finds applications in various industries:

  • Agrochemicals : Used in the synthesis of pesticides and herbicides due to its biological activity against pests.
  • Pharmaceuticals : Acts as a building block for synthesizing complex heterocyclic compounds.
  • Dyes and Pigments : Employed in producing stable dyes due to its robust chemical structure .

Mechanism of Action

2,4-Thiazolidinedithione can be compared with other similar compounds, such as thiazolidinediones and thiazolidinones:

    Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are primarily used as antidiabetic agents.

    Thiazolidinones: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Uniqueness: this compound stands out due to its diverse range of biological activities and its potential applications in various scientific fields. Its ability to act as a ligand, antioxidant, and anti-inflammatory agent makes it a versatile compound with significant research interest.

Comparison with Similar Compounds

Key Observations :

  • Sulfur substitution increases molecular weight and decreases melting points due to reduced hydrogen bonding .
  • This compound exhibits distinct IR absorption bands for C=S groups, distinguishing it from oxygenated analogs .

Key Gaps :

  • This compound’s bioactivity remains understudied compared to its analogs.

Biological Activity

2,4-Thiazolidinedithione is a member of the thiazolidinedione class of compounds, which have gained attention for their diverse biological activities. These compounds are primarily known for their role as insulin sensitizers in the treatment of type II diabetes mellitus. However, recent studies have highlighted their potential in various therapeutic areas, including anti-inflammatory, antibacterial, and antioxidant activities.

The primary mechanism through which this compound exerts its effects involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in glucose and lipid metabolism and is implicated in the modulation of inflammatory responses. By binding to PPAR-γ, thiazolidinediones enhance insulin sensitivity and promote adipocyte differentiation, which can lead to improved metabolic profiles in diabetic patients .

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. A study evaluated several derivatives using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that certain compounds showed promising free radical scavenging activity. For instance, compounds ISS-3 and ISS-5 displayed notable antioxidant activity at a concentration of 50 µg/ml .

Antidiabetic Effects

In vivo and in vitro studies have shown that thiazolidinedithione derivatives can effectively lower blood glucose levels. A specific compound (GB14) was identified as a significant inhibitor of alpha-amylase, an enzyme involved in carbohydrate digestion, thereby contributing to its antidiabetic effects. Additionally, another derivative (GB7) demonstrated potent anti-inflammatory properties by reducing inflammatory markers such as TNF-α and IL-β .

Antibacterial Activity

The antibacterial potential of this compound derivatives has been explored against various bacterial strains. Compounds with ortho substitution exhibited enhanced activity against Staphylococcus aureus, suggesting that structural modifications can influence antibacterial efficacy. The structure-activity relationship (SAR) analysis indicates that at least two different molecular mechanisms may be responsible for the antibacterial activity observed in these compounds .

Table: Summary of Biological Activities

CompoundActivity TypeMechanism/EffectReference
ISS-3AntioxidantFree radical scavenging
GB14AntidiabeticAlpha-amylase inhibition
GB7Anti-inflammatoryReduces TNF-α and IL-β levels
Compound 30/31AntibacterialEffective against S. aureus

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-thiazolidinedithione, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of carbon disulfide with thiourea derivatives under controlled pH and temperature. For purity validation, use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Compare melting points and spectral data with literature values. Ensure purity >95% via elemental analysis .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Employ X-ray crystallography for unambiguous confirmation. For routine characterization, use ¹H/¹³C NMR to identify thione proton environments (δ ~13–14 ppm for thiol protons) and UV-Vis spectroscopy to detect π→π* transitions (λmax ~250–300 nm) .

Q. What are the key stability considerations for handling this compound in experimental settings?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation. Monitor degradation via TLC and NMR over time. Avoid exposure to moisture, strong acids/bases, and transition metals, which catalyze decomposition .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity and spectroscopic properties?

  • Methodological Answer : Tautomeric equilibria (e.g., thione-thiol shifts) alter electron distribution, affecting nucleophilic reactivity. Study solvent-dependent UV-Vis spectra (polar solvents stabilize enol forms) and pH-dependent ¹H NMR shifts. Computational methods (DFT) can model tautomer stability and predict absorption bands .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic structure?

  • Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) and validate with high-resolution techniques like XPS or EPR. Cross-check experimental results (e.g., redox potentials) with theoretical HOMO-LUMO gaps. Discrepancies may arise from neglected solvent effects or incomplete basis sets .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies by modifying substituents at the 3- and 5-positions. Screen derivatives against target enzymes (e.g., aldose reductase) via in vitro assays. Employ molecular docking to prioritize syntheses, followed by in vivo toxicity profiling .

Data Analysis and Reproducibility

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer : Report exact molar ratios, solvent grades, and reaction times. Include detailed spectral data (e.g., NMR integration values, coupling constants) in supplementary materials. Use standardized IUPAC nomenclature and reference known compounds via CAS numbers .

Q. How should researchers address inconsistent spectroscopic data in this compound characterization?

  • Methodological Answer : Replicate experiments under identical conditions. Compare data with independent techniques (e.g., IR vs. Raman for functional groups). If inconsistencies persist, consider impurities or polymorphic forms. Publish raw data and analysis workflows for peer validation .

Tables for Key Data

Property Experimental Value Literature Reference
Melting Point (°C)180–182
¹H NMR (DMSO-d6, δ ppm)13.8 (s, 1H, SH)
UV-Vis λmax (MeOH, nm)265, 310
Computational HOMO-LUMO (eV)-5.2 / -1.9

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Thiazolidinedithione
Reactant of Route 2
2,4-Thiazolidinedithione

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